1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
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Overview
Description
3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the chloromethylphenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the triazoloazepine ring or the urea linkage, potentially leading to ring-opened products or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce nitro, sulfo, or halo groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. Research may focus on its activity against specific biological targets.
Medicine
In medicinal chemistry, such compounds are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral properties, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazoloazepine ring may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-UREA: Lacks the triazoloazepine ring, potentially altering its biological activity.
3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-(METHYL)UREA: Contains a methyl group instead of the triazoloazepine ring, which may affect its reactivity and applications.
Uniqueness
The presence of the triazoloazepine ring in 3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds, potentially enhancing its binding affinity to biological targets and increasing its versatility in synthetic applications.
Properties
Molecular Formula |
C23H26ClN5O2 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O2/c1-16-10-11-18(14-20(16)24)29(23(30)25-17-7-6-8-19(13-17)31-2)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30) |
InChI Key |
DMGGFPMBIBKNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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